![molecular formula C20H17N5O2 B2851797 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide CAS No. 897614-79-8](/img/structure/B2851797.png)
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
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Overview
Description
“N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” is a complex organic compound. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . The compound also has a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent, and a naphthyl group, which is a two-ring aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the tetrazole ring is known to participate in various chemical reactions, including substitution and addition reactions . The methoxyphenyl and naphthamide groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure . For example, the presence of the polar tetrazole ring and the nonpolar naphthamide group could influence these properties .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
A study on a similar compound showed that it undergoes rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% . These properties can significantly impact the bioavailability of the compound.
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have various molecular and cellular effects . For example, some indole derivatives have been reported to have anti-inflammatory and analgesic activities .
properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c1-27-16-11-9-15(10-12-16)25-19(22-23-24-25)13-21-20(26)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWWARVRCOGWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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